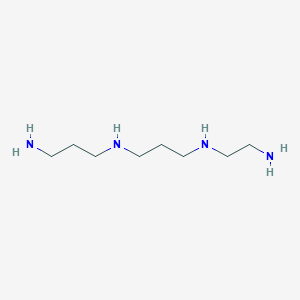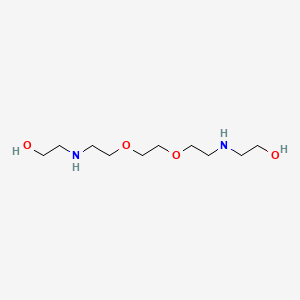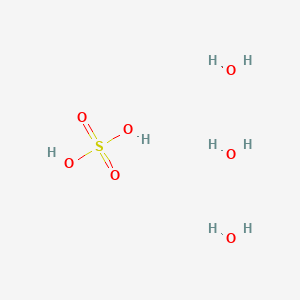
Sulfuric acid--water (1/3)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulfuric acid–water (1/3) is a mixture where one part of sulfuric acid is combined with three parts of water. Sulfuric acid, with the chemical formula H₂SO₄, is a highly corrosive and strong mineral acid. It is widely used in various industrial processes due to its strong acidic nature, oxidizing properties, and ability to act as a dehydrating agent .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of sulfuric acid–water (1/3) involves the careful dilution of concentrated sulfuric acid with water. The process is highly exothermic, meaning it releases a significant amount of heat. Therefore, it is crucial to add sulfuric acid to water slowly and not the other way around to prevent violent reactions and splattering .
Industrial Production Methods: Sulfuric acid is primarily produced using the Contact Process. This involves the following steps:
Production of Sulfur Dioxide: Sulfur is burned in the presence of oxygen to produce sulfur dioxide (SO₂).
Conversion to Sulfur Trioxide: Sulfur dioxide is further oxidized to sulfur trioxide (SO₃) using a vanadium pentoxide (V₂O₅) catalyst.
Formation of Sulfuric Acid: Sulfur trioxide is absorbed in concentrated sulfuric acid to form oleum (H₂S₂O₇), which is then diluted with water to produce sulfuric acid
Analyse Chemischer Reaktionen
Types of Reactions: Sulfuric acid–water (1/3) undergoes various types of chemical reactions, including:
Oxidation: Sulfuric acid acts as an oxidizing agent, reacting with metals to produce metal sulfates and hydrogen gas.
Dehydration: It can remove water from organic compounds, leading to charring and the formation of carbon.
Neutralization: Reacts with bases to form salts and water
Common Reagents and Conditions:
Metals: Reacts with metals like zinc and magnesium to produce hydrogen gas and metal sulfates.
Organic Compounds: Dehydrates sugars and other carbohydrates, producing carbon and water.
Bases: Neutralizes bases such as sodium hydroxide to form sodium sulfate and water
Major Products:
Metal Sulfates: From reactions with metals.
Carbon: From dehydration of organic compounds.
Salts and Water: From neutralization reactions
Wissenschaftliche Forschungsanwendungen
Sulfuric acid–water (1/3) has numerous applications in scientific research and industry:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in the preparation of biological samples and as a pH adjuster.
Medicine: Utilized in the production of pharmaceuticals and in laboratory diagnostics.
Industry: Essential in the manufacture of fertilizers, explosives, dyes, and in petroleum refining .
Wirkmechanismus
The mechanism of action of sulfuric acid–water (1/3) involves its strong acidic nature and ability to donate protons (H⁺ ions). When mixed with water, sulfuric acid dissociates to form hydronium ions (H₃O⁺) and hydrogen sulfate ions (HSO₄⁻). This dissociation is responsible for its high acidity and reactivity. The hydronium ions can further react with other compounds, leading to various chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Hydrochloric Acid (HCl): Another strong acid, but less oxidizing and dehydrating compared to sulfuric acid.
Nitric Acid (HNO₃): Strong oxidizing agent, but does not have the same dehydrating properties as sulfuric acid.
Phosphoric Acid (H₃PO₄): Weaker acid, commonly used in food and beverages
Uniqueness: Sulfuric acid is unique due to its combination of strong acidic, oxidizing, and dehydrating properties. This makes it highly versatile and essential in various industrial and research applications .
Eigenschaften
CAS-Nummer |
40835-65-2 |
|---|---|
Molekularformel |
H8O7S |
Molekulargewicht |
152.13 g/mol |
IUPAC-Name |
sulfuric acid;trihydrate |
InChI |
InChI=1S/H2O4S.3H2O/c1-5(2,3)4;;;/h(H2,1,2,3,4);3*1H2 |
InChI-Schlüssel |
TXKRWVMEUQBFSO-UHFFFAOYSA-N |
Kanonische SMILES |
O.O.O.OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




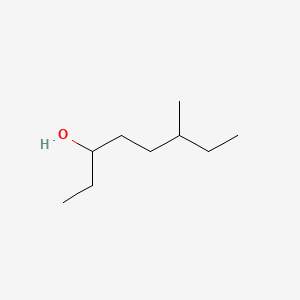

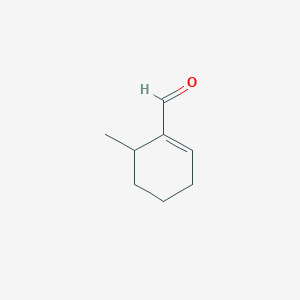


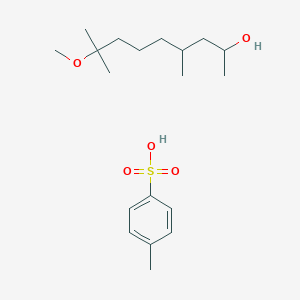

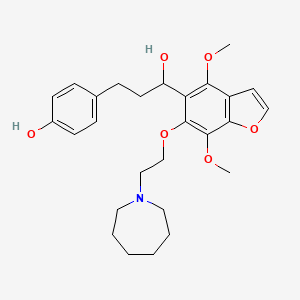

![1-{[(Benzenesulfonyl)(dichloro)methyl]sulfanyl}azonane](/img/structure/B14662465.png)
